![molecular formula C17H14FN7OS B2503604 N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351633-62-9](/img/structure/B2503604.png)
N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide" is a novel molecule that appears to be structurally related to various bioactive molecules with potential anticancer properties. The presence of a tetrazole ring, a fluorobenzo[d]thiazole moiety, and an acetamide group suggests that this compound could interact with biological targets in a manner similar to other compounds within the thiazole and tetrazole families, which have been reported to exhibit significant anticancer activities .
Synthesis Analysis
The synthesis of related thiazole acetamide derivatives typically involves multi-step reactions starting from appropriate precursors. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives involves the reaction of aminophenyl with thiazol-2-yl acetamide . Similarly, the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents includes the reaction of chloroacetamide with mercapto derivatives . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, possibly including the use of tetrazole and fluorobenzo[d]thiazole building blocks.
Molecular Structure Analysis
The molecular structure of thiazole acetamide derivatives is characterized by the presence of a thiazole ring attached to an acetamide group. The structural elucidation is often confirmed by spectroscopic methods such as NMR and LC-MS/MS . The compound is expected to have a complex structure due to the presence of multiple aromatic systems and heterocycles, which may influence its binding to biological targets.
Chemical Reactions Analysis
Thiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of amino groups can lead to further derivatization or participate in the formation of hydrogen bonds with biological targets . The fluorine atom in the fluorobenzo[d]thiazole moiety could also affect the molecule's reactivity and its interaction with enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect these properties and, consequently, the compound's pharmacokinetic profile. For example, the introduction of a tetrazole ring can enhance the compound's bioavailability and metabolic stability . The fluorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes .
Scientific Research Applications
Antitumor Activity
The synthesis and evaluation of new derivatives, including benzothiazole derivatives bearing different heterocyclic rings, have been investigated for their potential antitumor activities. These studies focus on the antitumor efficacy of these compounds against various human tumor cell lines derived from neoplastic diseases. For instance, some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Properties
The antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties has revealed promising results against various bacterial strains. These compounds have shown effectiveness in inhibiting the growth of bacteria such as Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri, indicating their potential as antibacterial agents. Furthermore, some derivatives displayed excellent nematicidal activity, suggesting additional applications in agriculture (Lu, Zhou, Wang, & Jin, 2020).
Anti-inflammatory Activity
Research into novel derivatives has also uncovered significant anti-inflammatory activities. For example, certain synthesized compounds have shown notable efficacy in reducing inflammation, indicating their potential utility in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Antipsychotic Agents
The exploration of novel chemical structures for antipsychotic medication has led to the development of compounds with unique profiles. These compounds have been found to exhibit antipsychotic-like behavior in animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics. This research suggests the potential for developing new classes of antipsychotic drugs with different mechanisms of action (Wise et al., 1987).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets of this compound would depend on the exact structure and substituents on the thiazole ring.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a thiazole ring can interact with their targets through various mechanisms, including inhibition of enzymes, interaction with receptors, or disruption of cell membranes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Thiazole-containing compounds have been found to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, bacterial and fungal infections, and metabolic diseases .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific structure and physicochemical properties. Thiazole-containing compounds generally have good bioavailability due to their planar structure and ability to form hydrogen bonds .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme involved in inflammation, its action could result in reduced inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .
properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7OS/c1-24(17-21-16-13(18)3-2-4-14(16)27-17)9-15(26)20-11-5-7-12(8-6-11)25-10-19-22-23-25/h2-8,10H,9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIXTOBMEPLNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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